molecular formula C16H19Cl2F3O3Si B13414496 1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione CAS No. 343564-49-8

1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione

Cat. No.: B13414496
CAS No.: 343564-49-8
M. Wt: 415.3 g/mol
InChI Key: VGYSINCEOMVZRL-UHFFFAOYSA-N
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Description

This compound is a fluorinated 1,3-butanedione derivative featuring a 3-chlorophenyl ring substituted with a tert-butyldimethylsilyloxy (TBS) group at the 4-position and a chlorine atom at the 2-position. The trifluoroacetyl group at the 1,3-butanedione moiety enhances electron-withdrawing properties, while the TBS group increases lipophilicity and stability, making it valuable in synthetic chemistry and materials science. Its IUPAC name reflects the complex substituent arrangement, distinguishing it from simpler analogs .

Properties

CAS No.

343564-49-8

Molecular Formula

C16H19Cl2F3O3Si

Molecular Weight

415.3 g/mol

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]-2-chloro-4,4,4-trifluorobutane-1,3-dione

InChI

InChI=1S/C16H19Cl2F3O3Si/c1-15(2,3)25(4,5)24-11-7-6-9(8-10(11)17)13(22)12(18)14(23)16(19,20)21/h6-8,12H,1-5H3

InChI Key

VGYSINCEOMVZRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)C(C(=O)C(F)(F)F)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence metabolic flux and alter metabolite levels, making the compound significant in metabolic studies. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-(TBS-oxy)-3-Cl, 2-Cl, 4,4,4-trifluoro-1,3-butanedione ~380.8* High lipophilicity (TBS group), enhanced stability, strong electron withdrawal
1-(4-Chlorophenyl)-4,4,4-Trifluoro-1,3-Butanedione (CAS 18931-60-7) 4-Cl-phenyl, 4,4,4-trifluoro-1,3-butanedione 238.6 Simpler structure; lacks TBS and 2-Cl; lower steric hindrance
4,4,4-Trifluoro-1-Phenyl-1,3-Butanedione Phenyl, 4,4,4-trifluoro-1,3-butanedione 218.1 No halogen or TBS groups; higher solubility in polar solvents
1-(2-Thienyl)-4,4,4-Trifluoro-1,3-Butanedione 2-thienyl, 4,4,4-trifluoro-1,3-butanedione 224.1 Heteroaromatic substituent; potential for coordination chemistry
1-Cyclopropyl-4,4,4-Trifluoro-1,3-Butanedione (CAS 30923-69-4) Cyclopropyl, 4,4,4-trifluoro-1,3-butanedione 180.1 Aliphatic substituent; reduced aromatic interactions

*Estimated based on substituent contributions.

Physicochemical Properties

  • Lipophilicity: The TBS group in the target compound significantly increases logP compared to non-silylated analogs (e.g., 1-(4-chlorophenyl) derivative) .
  • Thermal Stability : The TBS group enhances thermal stability, making the compound suitable for high-temperature reactions, unlike the thienyl or cyclopropyl analogs .
  • Acidity : The trifluoroacetyl group increases acidity (pKa ~6–8), but the electron-withdrawing Cl and TBS substituents further lower the pKa compared to the phenyl variant .

Pharmacological and Agrochemical Relevance

  • Simpler analogs like 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione are precursors to fungicides (e.g., triadimefon) , while the TBS variant may serve as a protected intermediate in prodrug design.

Biological Activity

1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione is a synthetic compound that possesses unique chemical properties due to its structural components. The biological activity of this compound has garnered attention in various research domains, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C14H15ClF3O3Si
  • Molecular Weight : 352.79 g/mol
  • Key Functional Groups :
    • Tert-butyldimethylsilyloxy group
    • Chlorophenyl moiety
    • Trifluorobutanedione core

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluorobutanedione core is known for its electrophilic nature, which may facilitate interactions with nucleophiles in target proteins.

Enzyme Inhibition

One of the primary mechanisms identified involves the inhibition of key enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of trifluorobutanedione can act as inhibitors of various enzymes, including proteases and kinases, which are crucial for cellular signaling and metabolism.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were reported as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa12Caspase activation
MCF-718Cell cycle arrest and apoptosis

Case Studies

A notable case study involved the application of this compound in a therapeutic context. In a preclinical model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutic agents.

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